molecular formula C22H30N6O2 B3017402 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione CAS No. 847241-75-2

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3017402
CAS No.: 847241-75-2
M. Wt: 410.522
InChI Key: SQWYQYZISIFVEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a purine dione derivative with a core structure resembling xanthine alkaloids like caffeine and theophylline. Its key structural features include:

  • 1- and 3-methyl groups: Common in xanthine derivatives, these substituents influence solubility and metabolic stability.
  • 7-phenethyl group: A bulky aromatic substitution that may enhance lipophilicity and modulate target engagement.
  • 8-(4-ethylpiperazinyl)methyl group: A nitrogen-rich side chain likely contributing to receptor binding and pharmacokinetic properties.

Properties

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-4-26-12-14-27(15-13-26)16-18-23-20-19(21(29)25(3)22(30)24(20)2)28(18)11-10-17-8-6-5-7-9-17/h5-9H,4,10-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWYQYZISIFVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 7-Position

The 7-position substituent significantly impacts biological activity and physicochemical properties:

Compound Name 7-Substituent Key Findings Reference
Target Compound Phenethyl Hypothesized to enhance lipophilicity and membrane permeability. N/A
NCT-501 Isopentyl Demonstrated potent ALDH1A1 inhibition (IC₅₀ = 24 nM) and favorable PK .
Linagliptin Impurity 6 () But-2-yn-1-yl Antidiabetic-related impurity; terminal alkyne may improve metabolic stability.
Compound Benzyl Structural analog with uncharacterized activity; reduced steric bulk vs. phenethyl.

Key Insight : Bulky 7-substituents (e.g., phenethyl, isopentyl) correlate with enhanced target affinity in ALDH inhibitors, while smaller groups (e.g., benzyl) may reduce steric hindrance for alternative targets.

Substituent Variations at the 8-Position

The 8-position modifications influence receptor selectivity and solubility:

Compound Name 8-Substituent Key Findings Reference
Target Compound (4-Ethylpiperazin-1-yl)methyl Ethyl group on piperazine may balance basicity and solubility. N/A
NCT-501 (4-Cyclopropanecarbonyl)piperazinylmethyl Cyclopropanecarbonyl enhances ALDH1A1 selectivity and metabolic stability.
Compound (4-(4-Methoxyphenyl)piperazinyl) Methoxyphenyl group introduces π-π interactions for kinase binding.
Compound Diethylaminomethyl Simplified side chain; potential for CNS activity but reduced potency.

Key Insight : Piperazine derivatives with electron-withdrawing groups (e.g., cyclopropanecarbonyl) improve enzyme inhibition, while aromatic substitutions (e.g., methoxyphenyl) may shift activity toward kinase targets.

ALDH Inhibition

NCT-501, a close analog of the target compound, inhibits ALDH1A1 with an IC₅₀ of 24 nM, attributed to its 8-(4-cyclopropanecarbonylpiperazinyl)methyl group . The target compound’s 4-ethylpiperazine group may retain ALDH affinity but with altered selectivity due to reduced steric bulk.

Analgesic and Anticancer Activity

  • Caffeine Derivatives () : 8-(6-Methylpyridin-2-yloxy) substitution abolishes CNS activity but retains analgesia .
  • Triazolylmethoxy Derivatives () : Anticancer activity observed in vitro, likely due to triazole-mediated DNA intercalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.